molecular formula C34H68NO4+ B14473712 1-Propanaminium, N,N,N-trimethyl-2,3-bis[(1-oxotetradecyl)oxy]- CAS No. 72719-83-6

1-Propanaminium, N,N,N-trimethyl-2,3-bis[(1-oxotetradecyl)oxy]-

Cat. No.: B14473712
CAS No.: 72719-83-6
M. Wt: 554.9 g/mol
InChI Key: IGKWQNBUDQUOJB-UHFFFAOYSA-N
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Description

1-Propanaminium, N,N,N-trimethyl-2,3-bis[(1-oxotetradecyl)oxy]- is a quaternary ammonium compound. It is known for its surfactant properties, making it useful in various industrial and scientific applications. The compound’s structure includes a propanaminium backbone with two long-chain fatty acid esters, which contribute to its amphiphilic nature.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Propanaminium, N,N,N-trimethyl-2,3-bis[(1-oxotetradecyl)oxy]- typically involves the quaternization of a tertiary amine with an alkyl halide. The process can be summarized as follows:

    Starting Materials: Tertiary amine (e.g., trimethylamine) and alkyl halide (e.g., tetradecyl bromide).

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, under reflux conditions.

    Procedure: The tertiary amine is reacted with the alkyl halide to form the quaternary ammonium compound. The reaction mixture is then purified by recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-Propanaminium, N,N,N-trimethyl-2,3-bis[(1-oxotetradecyl)oxy]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can replace the alkyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of new quaternary ammonium compounds with different alkyl groups.

Scientific Research Applications

1-Propanaminium, N,N,N-trimethyl-2,3-bis[(1-oxotetradecyl)oxy]- has a wide range of applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Employed in the study of cell membranes due to its surfactant properties.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the formulation of detergents, emulsifiers, and antistatic agents.

Mechanism of Action

The compound exerts its effects primarily through its surfactant properties. It reduces surface tension, allowing for the formation of micelles and emulsions. The molecular targets include lipid bilayers in cell membranes, where it can disrupt or stabilize the membrane structure. The pathways involved often relate to the compound’s ability to interact with hydrophobic and hydrophilic regions of molecules.

Comparison with Similar Compounds

Similar Compounds

  • N,N,N-Trimethyl-2,3-bis(oleoyloxy)-1-propanaminium
  • N,N,N-Trimethyl-2,3-bis[(9Z)-9-octadecen-1-yloxy]-1-propanaminium chloride

Uniqueness

1-Propanaminium, N,N,N-trimethyl-2,3-bis[(1-oxotetradecyl)oxy]- is unique due to its specific alkyl chain length and the presence of two ester linkages. This structure imparts distinct physicochemical properties, such as its specific surfactant behavior and interaction with lipid membranes, making it particularly useful in specialized applications.

Properties

CAS No.

72719-83-6

Molecular Formula

C34H68NO4+

Molecular Weight

554.9 g/mol

IUPAC Name

2,3-di(tetradecanoyloxy)propyl-trimethylazanium

InChI

InChI=1S/C34H68NO4/c1-6-8-10-12-14-16-18-20-22-24-26-28-33(36)38-31-32(30-35(3,4)5)39-34(37)29-27-25-23-21-19-17-15-13-11-9-7-2/h32H,6-31H2,1-5H3/q+1

InChI Key

IGKWQNBUDQUOJB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC(C[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC

Origin of Product

United States

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